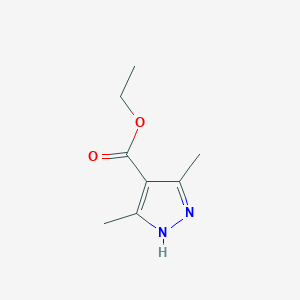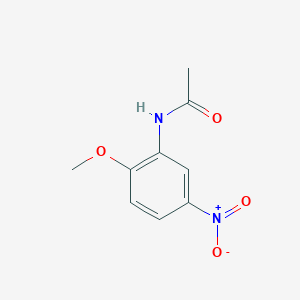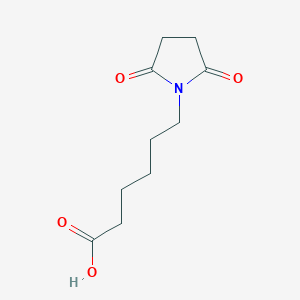
2-Hidroxi-5-metilbencil alcohol
Descripción general
Descripción
2-Hydroxy-5-methylbenzyl alcohol, also known as o-cresol, is an organic compound that belongs to the class of phenols. It is widely used in various industries such as pharmaceuticals, agrochemicals, and plastics due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Cromatografía líquida de alta resolución (HPLC)
Este compuesto se utiliza como un aditivo de fase móvil fuerte en HPLC, que es una técnica en química analítica utilizada para separar, identificar y cuantificar cada componente de una mezcla .
Síntesis de agentes quelantes
“2-Hydroxy-5-metilbencil alcohol” está involucrado en la síntesis de N,N′-Bis(2-hydroxy-5-metilbencil)etilendiamina-N,N′-diacético (HJB), un agente quelante con una vía de síntesis más pura que EDDHA, comúnmente utilizado para corregir la clorosis férrica .
Síntesis orgánica
Se puede utilizar para producir 2-metil-benzaldehído, que es un intermediario importante en los procesos de síntesis orgánica .
Reacciones fotocatalíticas
El compuesto tiene aplicaciones potenciales en reacciones fotocatalíticas, como la oxidación de alcoholes bencílicos y la producción de hidrógeno, utilizando la luz solar como única entrada de energía .
Transformación de alcoholes a ésteres
También se utiliza en la transformación de alcoholes a ésteres, que es una reacción valiosa en la producción de diversos compuestos de éster .
Estudio de las respuestas electroantenográficas
Aunque no está directamente relacionado con “2-Hydroxy-5-metilbencil alcohol”, su análogo “2-Hydroxy-5-metoxibenzaldehído” se emplea para estudiar las respuestas electroantenográficas de ciertos insectos a compuestos volátiles de las plantas, lo que indica aplicaciones potenciales en entomología e investigación de control de plagas .
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Hydroxy-5-methylbenzyl alcohol, also known as 2- (hydroxymethyl)-4-methylphenol , is a chemical compound that interacts with various targets in the body.
Mode of Action
It’s known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . The compound’s hydroxyl group and methyl group may influence its reactivity and interaction with its targets .
Biochemical Pathways
Benzylic compounds are known to be involved in various biochemical reactions . For instance, they can undergo reactions at the benzylic position, which can be resonance stabilized .
Pharmacokinetics
Its physical and chemical properties, such as its density (1171), boiling point (2463°C at 760 mmHg), and logP (119290), may influence its pharmacokinetic behavior .
Result of Action
The compound’s potential to undergo various reactions at the benzylic position may result in various molecular and cellular changes .
Action Environment
The action, efficacy, and stability of 2-Hydroxy-5-methylbenzyl alcohol can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific biological environment in which the compound is present .
Análisis Bioquímico
Biochemical Properties
They can undergo oxidation, reduction, and substitution reactions, which can lead to the formation of various other compounds
Cellular Effects
The cellular effects of 2-Hydroxy-5-methylbenzyl alcohol are not well-studied. Benzyl alcohol, a related compound, has been shown to have various effects on cells. It can influence cell function, impact cell signaling pathways, and affect gene expression
Molecular Mechanism
It’s known that benzyl alcohol derivatives can undergo various chemical reactions, including oxidation and substitution . These reactions can lead to changes in the structure of the compound, which could potentially influence its interactions with biomolecules and its overall effects at the molecular level.
Metabolic Pathways
Benzyl alcohol, a related compound, is known to be metabolized via the catechol ortho-pathway in certain bacteria
Propiedades
IUPAC Name |
2-(hydroxymethyl)-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-2-3-8(10)7(4-6)5-9/h2-4,9-10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVDVLYXIZFDRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292778 | |
| Record name | 2-(Hydroxymethyl)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4383-07-7 | |
| Record name | 2-Hydroxy-5-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4383-07-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Hydroxymethyl)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXY-5-METHYLBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19A102730X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-hydroxy-5-methylbenzyl alcohol react with the germanium compounds described in the research?
A1: The research paper [] describes how 2-hydroxy-5-methylbenzyl alcohol reacts with either a cyclic germanium(IV) tetraoxidogermocane (compound 2 in the study) or its precursor, the germanium(II) 2-tert-butyl-4-methyl-6-(oxidomethyl)phenolate (compound 1). This reaction yields a spirocyclic monoorgano dioxagermine, denoted as compound 3 in the study. Interestingly, the reaction proceeds regardless of whether the alcohol is added to the germylene (1) or the germocane (2), suggesting that the germocane is an intermediate in the formation of the final spirocyclic product. This highlights the reactivity of both germanium(II) and germanium(IV) species towards the alcohol.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
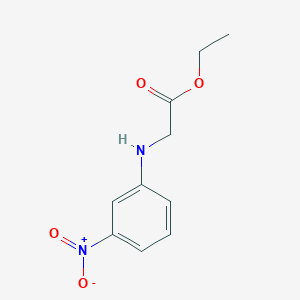
![1,2,3-trimethoxy-5-[(E)-2-nitrovinyl]benzene](/img/structure/B181555.png)
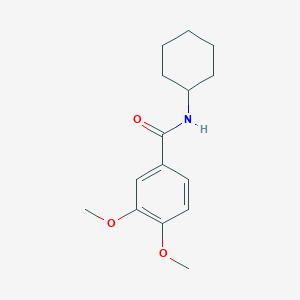
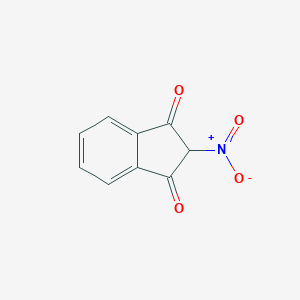
![1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione](/img/structure/B181561.png)
![2-Phenylimidazo[1,2-a]pyridine](/img/structure/B181562.png)
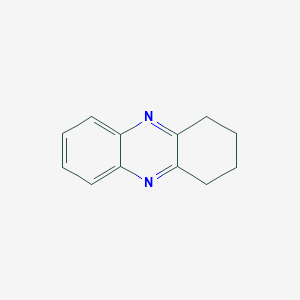


![3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B181571.png)
